

Physicochemical Properties of Technical Grade Oxazosulfyl: A Technical Guide

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Compound of Interest

Compound Name: Oxazosulfyl

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This technical guide provides a comprehensive overview of the known physicochemical properties of technical grade **oxazosulfyl**, a novel sulfyl insecticide. The information is compiled from publicly available scientific literature and regulatory documents. This document is intended to serve as a foundational resource for professionals engaged in research and development involving this compound.

Chemical Identity and Structure

Oxazosulfyl is the ISO common name for the chemical 2-[3-(ethylsulfonyl)-2-pyridinyl]-5-[(trifluoromethyl)sulfonyl]benzoxazole. It belongs to a new chemical class, the "Sulfyl" group, and is characterized by its ethylsulfonyl moiety.

Identifier	Value	Source
IUPAC Name	2-[3-(ethylsulfonyl)-2-pyridinyl]-5-(trifluoromethylsulfonyl)-1,3-benzoxazole	
CAS Name	2-[3-(ethylsulfonyl)-2-pyridinyl]-5-[(trifluoromethyl)sulfonyl]benzoxazole	[1]
CAS Number	1616678-32-0	[1]
Molecular Formula	C ₁₅ H ₁₁ F ₃ N ₂ O ₅ S ₂	[2]
Molecular Weight	420.38 g/mol	[2]
InChIKey	PTQBEFQWTBZMED-UHFFFAOYSA-N	
SMILES	CCS(=O) (=O)C1=C(N=CC=C1)C2=NC3 =C(O2)C=CC(=C3)S(=O) (=O)C(F)(F)F	

Physicochemical Properties

The following tables summarize the available quantitative data for the physicochemical properties of technical grade **oxazosulfyl**. It is important to note that some parameters, such as melting point, vapor pressure, and the octanol-water partition coefficient, are not readily available in the public domain as of the last update.

Table 2.1: General Physical and Chemical Properties

Property	Value	Conditions	Source
Physical State	Solid	Ambient Temperature	MedchemExpress.com
Appearance	White to off-white	-	MedchemExpress.com
Purity	>98.0% to 99.66%	Technical Grade	[3], MedchemExpress.com
Melting Point	Data not available	-	[1]
Boiling Point	Data not available	-	[1]
Density	Data not available	-	[1]
Vapor Pressure	Data not available	-	[1]
Dissociation Constant (pKa)	Data not available	-	[1]

Table 2.2: Solubility

Solvent	Solubility	Conditions	Source
Water	0.30 mg/L	pH 7, 20°C (Assumed standard)	[4]
DMSO	100 mg/mL (237.88 mM)	Requires sonication	[2][5]
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline	≥ 2.5 mg/mL (5.95 mM)	Clear solution	[6]
10% DMSO / 90% (20% SBE-β-CD in Saline)	≥ 2.5 mg/mL (5.95 mM)	Clear solution	[6]
10% DMSO / 90% Corn Oil	≥ 2.5 mg/mL (5.95 mM)	Clear solution	[6]

Table 2.3: Partition and Distribution

Property	Value	Conditions	Source
Octanol-Water Partition Coefficient (log P)	Data not available	pH 7, 20-25°C	[1]

Table 2.4: Stability

Study Type	Half-life (DT ₅₀)	Conditions	Source
Hydrolysis	≥ 1 year	pH 4, 25°C	[7]
Hydrolysis	≥ 1 year	pH 7, 25°C	[7]
Hydrolysis	281 days	pH 9, 25°C	[7]
Aqueous Photolysis	331 days	pH 7 buffer solution	Sumitomo Chemical Co., Ltd.
Aqueous Photolysis	156 days	Natural water (equivalent to Tokyo spring sunlight)	Sumitomo Chemical Co., Ltd.

Experimental Protocols

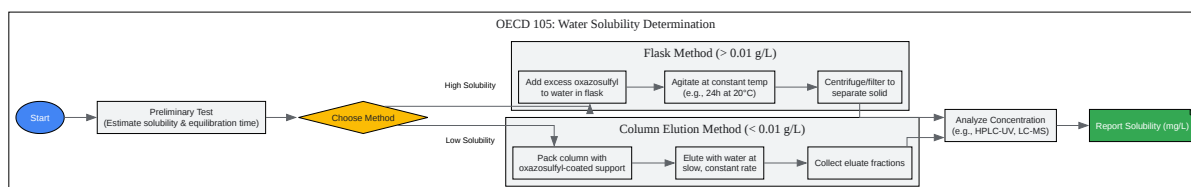
This section details the standard methodologies for determining key physicochemical properties. These protocols are based on internationally recognized OECD Guidelines for the Testing of Chemicals, which are standard practice for generating regulatory data.

Water Solubility (OECD Guideline 105)

The determination of water solubility is crucial for assessing the environmental fate and bioavailability of a substance. OECD 105 describes two primary methods: the Column Elution Method and the Flask Method.[8][9][10]

- Principle: A saturated solution of **oxazosulfyl** in water is prepared at a constant temperature, and the concentration of the dissolved substance is determined by a suitable analytical method. The test is typically performed at 20 ± 0.5°C.[8]

- Column Elution Method (for substances with solubility $< 10^{-2}$ g/L):
 - A column is packed with an inert support material coated with an excess of technical grade **oxazosulfyl**.
 - Water is passed through the column at a slow, constant flow rate.
 - The eluate is collected in fractions.
 - The concentration of **oxazosulfyl** in each fraction is determined using a validated analytical technique (e.g., HPLC-UV, LC-MS).
 - A plateau in concentration across several fractions indicates that saturation has been reached. The solubility is the mean of the plateau concentrations.
- Flask Method (for substances with solubility $> 10^{-2}$ g/L):
 - An excess amount of technical grade **oxazosulfyl** is added to a flask containing purified water.
 - The flask is agitated (e.g., stirred or shaken) in a constant temperature bath for a sufficient duration to reach equilibrium (typically 24-48 hours). Preliminary tests are conducted to determine the equilibration time.
 - The suspension is allowed to settle, and the aqueous phase is separated from the undissolved solid, typically by centrifugation or filtration.
 - The concentration of **oxazosulfyl** in the clear aqueous phase is quantified using a suitable analytical method.
 - The determination is performed at least in triplicate.



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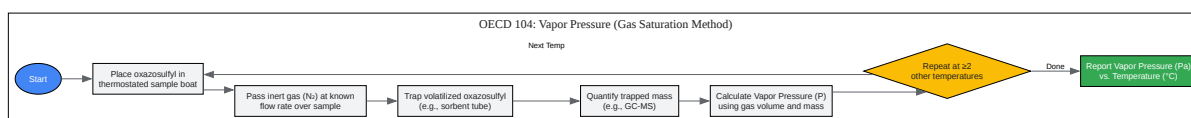
Diagram 1: Experimental workflow for water solubility determination.

Vapor Pressure (OECD Guideline 104)

Vapor pressure is a measure of a substance's tendency to volatilize. This parameter is critical for assessing the potential for atmospheric transport.

- Principle: The saturation pressure of technical grade **oxazosulfyl** in a pure state is measured at various temperatures.[11][12] OECD 104 describes several methods applicable to different vapor pressure ranges, including the dynamic, static, and isoteniscope methods for higher pressures, and effusion or gas saturation methods for lower pressures typical of pesticides.[13][14]
- Gas Saturation Method (suitable for low vapor pressures):
 - A stream of inert gas (e.g., nitrogen) is passed at a known, slow, and constant flow rate through or over a sample of **oxazosulfyl**. The sample is thermostated at a specific temperature.
 - The gas becomes saturated with the vapor of the substance.

- The vapor is trapped from the gas stream using a suitable sorbent or by condensation in a cold trap.
- The mass of the trapped **oxazosulfyl** is determined analytically.
- The vapor pressure (P) is calculated using the ideal gas law and Dalton's law of partial pressures from the mass of volatilized substance and the total volume of gas passed through the system.
- The procedure is repeated at a minimum of two, preferably three or more, different temperatures (e.g., in the range of 20-50°C) to establish the vapor pressure curve.^[11]



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Diagram 2: Experimental workflow for vapor pressure determination.

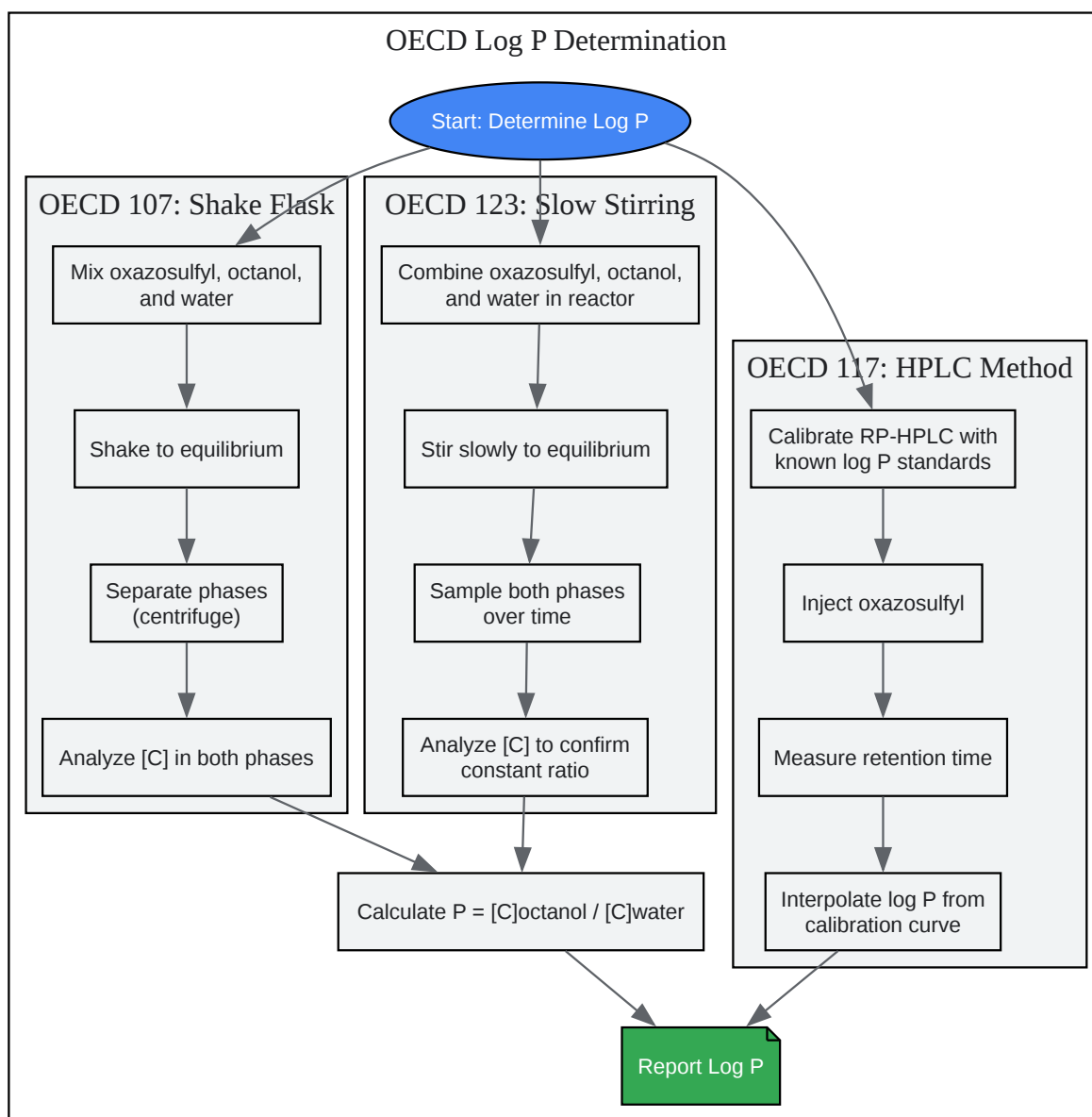
Octanol-Water Partition Coefficient (log P) (OECD Guidelines 107, 117, 123)

The octanol-water partition coefficient (P_{ow} or K_{ow}) is a measure of a chemical's lipophilicity and is a key parameter for predicting environmental partitioning and bioaccumulation potential. It is expressed as its logarithm, log P.

- Principle: The ratio of the equilibrium concentrations of **oxazosulfyl** dissolved in a two-phase system of n-octanol and water is determined.^[15]
- Shake Flask Method (OECD 107, for log P range -2 to 4):^[16]

- Prepare a stock solution of **oxazosulfyl** in either n-octanol or water.
- Add the stock solution to a vessel containing pre-saturated n-octanol and water at a specific volume ratio.
- The vessel is shaken vigorously at a constant temperature (e.g., 25°C) until equilibrium is reached.
- The phases are separated by centrifugation.
- The concentration of **oxazosulfyl** in both the n-octanol and water phases is determined by a suitable analytical method.
- The partition coefficient P is calculated as the ratio of the concentration in n-octanol to the concentration in water. The experiment is run in triplicate.
- HPLC Method (OECD 117, for log P range 0 to 6):[\[17\]](#)
 - A reverse-phase High-Performance Liquid Chromatography (HPLC) system is used.
 - A series of reference compounds with known log P values are injected to create a calibration curve of retention time versus log P.
 - A small quantity of **oxazosulfyl** is injected onto the column.
 - The retention time of **oxazosulfyl** is measured.
 - The log P of **oxazosulfyl** is determined by interpolating its retention time on the calibration curve.
- Slow-Stirring Method (OECD 123, for log P up to 8.2):[\[18\]](#)
 - This method is designed for highly hydrophobic substances to avoid the formation of micro-emulsions that can interfere with the shake-flask method.[\[19\]](#)
 - n-Octanol, water, and **oxazosulfyl** are combined in a thermostated stirred reactor.
 - The mixture is stirred slowly to facilitate partitioning without creating an emulsion.

- Samples are taken from both phases at various time points until equilibrium is confirmed (i.e., the concentration ratio becomes constant).
- Concentrations are determined, and P is calculated.



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Diagram 3: Logical relationship between different OECD methods for Log P.

Synthesis Pathway

The synthesis of **oxazosulfyl** involves a multi-step process starting from 3-chloro-2-cyanopyridine. The key transformations include the introduction of an ethyl sulfide group, hydrolysis to a picolinic acid, amide formation, cyclization to form the benzoxazole ring, and a final dual oxidation step.[20]



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Diagram 4: Simplified synthesis pathway for **oxazosulfyl**.

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